

Introduction: The Potential of a Functionalized Indane Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-5-nitroindane**

Cat. No.: **B095474**

[Get Quote](#)

The indane scaffold is a privileged structure in drug discovery, offering a rigid bicyclic framework that can appropriately position functional groups for interaction with biological targets. The introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position of the indane ring system creates a versatile chemical intermediate. The hydroxyl group can participate in hydrogen bonding or serve as a site for further derivatization, while the nitro group is a well-established precursor to an amino group, opening pathways to a diverse array of amides, sulfonamides, and heterocyclic structures. Consequently, **2-Hydroxy-5-nitroindane** represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Proposed Synthesis: Electrophilic Nitration of 2-Indanol

The most direct and logical synthetic route to **2-Hydroxy-5-nitroindane** is the electrophilic aromatic substitution of the commercially available starting material, 2-indanol. The hydroxyl group and the alkyl portion of the indane ring are both ortho-, para-directing groups, activating the aromatic ring for electrophilic attack. The nitration is anticipated to occur primarily at the 5-position, which is para to one of the bridgehead carbons and sterically accessible.

Causality of Experimental Choices

The chosen nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly

electrophilic nitronium ion (NO_2^+), the active species in the reaction.[1][2] The reaction temperature is kept low (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3] Acetic acid is employed as a co-solvent to ensure the homogeneity of the reaction mixture, as 2-indanol has limited solubility in concentrated sulfuric acid alone.

Detailed Experimental Protocol

Safety First: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[4][5][6][7] An ice bath should be readily available for emergency cooling.

Materials:

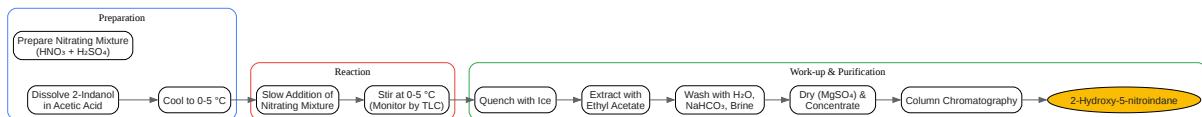
- 2-Indanol ($\text{C}_9\text{H}_{10}\text{O}$, MW: 134.18 g/mol)[8][9][10][11]
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Glacial Acetic Acid (CH_3COOH)
- Ice
- Deionized Water
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Hexanes

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol (1.0 eq) in glacial acetic acid.
- **Cooling:** Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
- **Preparation of Nitrating Mixture:** In a separate, pre-cooled flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.
- **Addition:** Add the nitrating mixture dropwise to the cooled solution of 2-indanol over 30-60 minutes. The internal temperature of the reaction must be carefully monitored and maintained below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate is expected to form.
- **Work-up:**
 - Allow the ice to melt completely. If a solid has precipitated, collect it by vacuum filtration and wash with cold deionized water.
 - If the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate **2-Hydroxy-5-nitroindane** from any isomeric byproducts.[12][13]

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Hydroxy-5-nitroindane**.

Comprehensive Characterization

A thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized **2-Hydroxy-5-nitroindane**. The following sections provide the predicted data for these analyses.

Predicted Spectroscopic and Analytical Data

The predicted data are summarized in the tables below. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.[14][15]

Table 1: Predicted Physical and Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C ₉ H ₉ NO ₃
Molecular Weight	179.17 g/mol
Appearance	Pale yellow solid
Melting Point	Not available; expected for a crystalline solid
Mass Spec (EI) [M] ⁺ •	m/z 179
Key Fragment Ions	m/z 162 ([M-OH] ⁺), 133 ([M-NO ₂] ⁺)

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	J (Hz)
H-4	~8.10	d	1H	~2.0
H-6	~8.05	dd	1H	~8.5, 2.0
H-7	~7.40	d	1H	~8.5
H-2 (CH-OH)	~4.60	p	1H	~6.0
H-1, H-3 (CH ₂)	~3.25 & ~2.90	m	4H	-
OH	~2.50 (variable)	br s	1H	-

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-5 (C-NO ₂)	~147.0
C-7a	~146.5
C-3a	~141.0
C-4	~124.0
C-6	~122.5
C-7	~120.0
C-2 (CH-OH)	~75.0
C-1, C-3 (CH ₂)	~39.0

Table 4: Predicted FT-IR Data

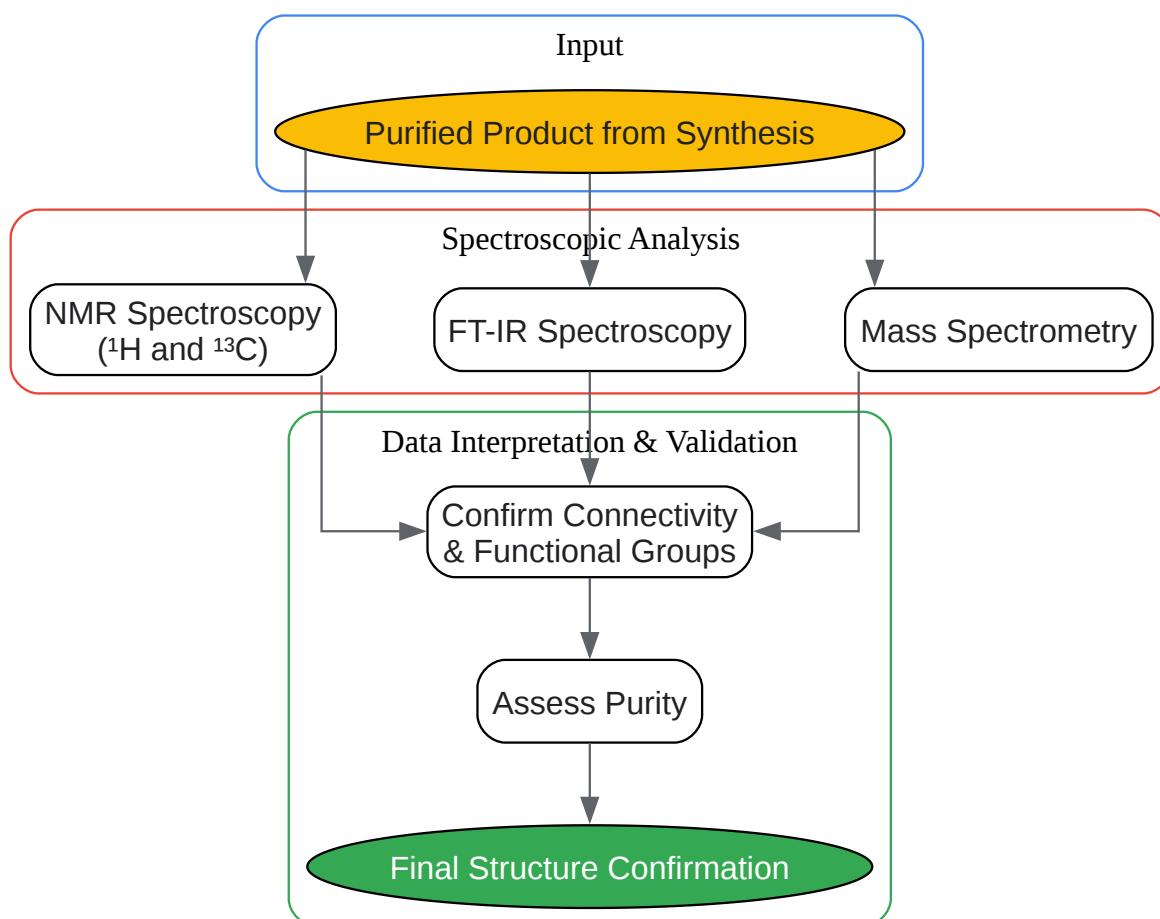
Functional Group	Predicted Absorption Range (cm ⁻¹)
O-H stretch (hydroxyl)	3500 - 3200 (broad)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
N-O stretch (asymmetric)	1550 - 1475 (strong)
C=C stretch (aromatic)	1600 - 1450
N-O stretch (symmetric)	1360 - 1290 (strong)

Rationale for Predicted Data

- NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons are significantly deshielded due to the electron-withdrawing effect of the nitro group, with protons ortho and para to the nitro group appearing furthest downfield.[16][17][18] The benzylic protons on C1 and C3 will be diastereotopic and are expected to show complex splitting patterns. In the ¹³C NMR spectrum, the carbon attached to the nitro group (C-5) and the carbons of the aromatic ring will be significantly downfield.[19][20]

- Infrared Spectroscopy: The IR spectrum is expected to show a strong, broad absorption for the O-H stretch of the alcohol. Two very strong and characteristic bands for the asymmetric and symmetric N-O stretching of the aromatic nitro group will be prominent.[21][22][23][24][25]
- Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected at m/z 179. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[26][27][28][29][30] The loss of a hydroxyl radical (17 Da) is also a plausible fragmentation pathway.

Characterization Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **2-Hydroxy-5-nitroindane**.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of **2-Hydroxy-5-nitroindane**. By leveraging the well-established chemistry of electrophilic nitration on the readily available 2-indanol, a clear and actionable synthetic protocol is provided. The comprehensive set of predicted analytical data offers a valuable reference for researchers to confirm the successful synthesis and purity of this promising chemical intermediate. The strategic placement of the hydroxyl and nitro functionalities on the rigid indane core makes this molecule a highly attractive building block for future applications in drug discovery and advanced materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Indanol | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2-Indanol | 4254-29-9 [chemicalbook.com]

- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. youtube.com [youtube.com]
- 18. Visualizer loader [nmrdb.org]
- 19. Visualizer loader [nmrdb.org]
- 20. acdlabs.com [acdlabs.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Potential of a Functionalized Indane Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095474#synthesis-and-characterization-of-2-hydroxy-5-nitroindane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com